Losoxantrone hydrochloride
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Overview
Description
Losoxantrone hydrochloride is an anthrapyrazole compound that has garnered significant attention in the field of oncology. It is primarily recognized for its potential as an antineoplastic agent, showing promise in the treatment of various cancers, including breast cancer, ovarian cancer, and leukemia . The compound functions by intercalating into DNA strands, disrupting the DNA replication process, and inhibiting the enzyme topoisomerase II, which is crucial for DNA replication and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of losoxantrone hydrochloride involves multiple steps, starting with the preparation of the anthrapyrazole core. This core is synthesized through a series of condensation reactions involving anthracene derivatives and hydrazine . The final product is obtained by reacting the anthrapyrazole core with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product . The use of high-performance liquid chromatography (HPLC) is common in the purification process to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Losoxantrone hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone derivatives back to the original anthrapyrazole structure.
Substitution: Nucleophilic substitution reactions can occur at the amino groups of the anthrapyrazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various quinone derivatives, reduced anthrapyrazole compounds, and substituted anthrapyrazole derivatives .
Scientific Research Applications
Losoxantrone hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Properties
CAS No. |
88303-61-1 |
---|---|
Molecular Formula |
C22H28ClN5O4 |
Molecular Weight |
461.9 g/mol |
IUPAC Name |
6-hydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one;hydrochloride |
InChI |
InChI=1S/C22H27N5O4.ClH/c28-12-9-23-6-7-25-15-4-5-16-20-19(15)22(31)18-14(2-1-3-17(18)30)21(20)26-27(16)11-8-24-10-13-29;/h1-5,23-25,28-30H,6-13H2;1H |
InChI Key |
GDNYMYIKZYXFET-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO.Cl.Cl |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO.Cl |
Appearance |
Solid powder |
88303-61-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-hydroxy-2(2-((2-hydroxyethyl) amino) ethyl)5-(2-((2-hydroxyethyl)amino)ethyl)amino anthra(1,9-cd)pyrazole-6(2H)-one anthrapyrazolone Biantrazole CI 941 CI-941 DuP 941 DUP-941 losoxantrone NSC 357885 PD 113785 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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